molecular formula C30H22N3O2+ B14800086 8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

Cat. No.: B14800086
M. Wt: 456.5 g/mol
InChI Key: QYLFNIFHCCONKG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one (hereafter referred to as the target compound) is a derivative of the imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry and bioluminescence research. Coelenterazine, for instance, has the formula C26H21N3O3 (MW 423.47 g/mol) and features a benzyl group at position 8, a 4-hydroxyphenyl group at position 6, and a 4-hydroxyphenylmethyl group at position 2 . The target compound differs by substituting the position 2 group with a naphthalen-1-ylmethyl moiety, likely enhancing its aromatic interactions and lipophilicity.

Properties

Molecular Formula

C30H22N3O2+

Molecular Weight

456.5 g/mol

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one

InChI

InChI=1S/C30H21N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19H,17-18H2/p+1

InChI Key

QYLFNIFHCCONKG-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the imidazo[1,2-a]pyrazine core through cyclization reactions.
  • Introduction of the benzyl and naphthalen-1-ylmethyl groups via alkylation reactions.
  • Functionalization of the phenyl ring to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.

    Substitution: The benzyl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazo[1,2-a]pyrazine core may produce a dihydro derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Coelenterazine 4-Hydroxyphenylmethyl C26H21N3O3 423.47 Bioluminescence substrate
MM34284-038-1 Furan-2-ylmethyl C27H20F2N4O4 526.47 Modified luciferin analog
YJ 33069-171-1 5-Methylfuran-2-ylmethyl C32H27N3O5 533.58 Synthetic intermediate
CZH (Hydroperoxy-Coelenterazine) Hydroperoxy-4-hydroxyphenylmethyl C26H21N3O5 479.47 Reactive intermediate in bioluminescence
Target Compound Naphthalen-1-ylmethyl Not specified ~450 (estimated) Hypothesized enhanced lipophilicity N/A

Key Observations :

  • Coelenterazine ’s 4-hydroxyphenylmethyl group facilitates hydrogen bonding, critical for binding luciferase enzymes .
  • The naphthalenyl group in the target compound may enhance π-π stacking interactions, improving membrane permeability compared to smaller aromatic substituents.

Substituent Variations at Positions 6 and 8

Variations at positions 6 and 8 modulate electronic and steric effects:

Compound Name Position 6 Substituent Position 8 Substituent Molecular Formula Melting Point (°C) Reference
Coelenterazine 4-Hydroxyphenyl Benzyl C26H21N3O3 Not reported
5e () 4-Fluorophenyl Methyl C24H18FN5O3 >300
5m () 2-Chloro-6-fluorophenyl Methyl C24H16ClF2N5O3 >300
5q () Phenyl Ethyl C27H24N4O3 >300
Target Compound 4-Hydroxyphenyl Benzyl Not specified Not reported N/A

Key Observations :

  • Halogenated substituents (e.g., 5m) increase molecular polarity and may improve binding affinity to hydrophobic enzyme pockets .
  • All analogs in –4 exhibit melting points >300°C , suggesting high thermal stability due to rigid aromatic frameworks .
  • The target compound’s benzyl group at position 8 aligns with Coelenterazine, preserving steric bulk critical for luciferase recognition .

Physical and Spectral Properties Comparison

Spectral Data

  • FT-IR :

    • Coelenterazine analogs show characteristic peaks for O-H (3280–3318 cm⁻¹), C=O (1671–1688 cm⁻¹), and aromatic C-H (3012–3071 cm⁻¹) .
    • The target compound’s naphthalenyl group may introduce additional C-H bending peaks near 740–800 cm⁻¹ (cf. naphthalene IR profiles).
  • NMR :

    • Coelenterazine’s ¹H NMR in DMSO-d6 includes aromatic protons at 6.97–7.58 ppm and a benzyl CH2 at 3.50 ppm .
    • Naphthalenyl protons in the target compound would likely appear downfield (7.5–8.5 ppm) due to aromatic deshielding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.